3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
Description
Chemical Structure and Synthesis 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one (CAS: 644-34-8), a chalcone derivative, features a central α,β-unsaturated ketone bridge linking a phenyl group and a 1,3-benzodioxole (methylenedioxy) aromatic ring. This compound is synthesized via base-catalyzed aldol condensation between 1-(1,3-benzodioxol-5-yl)ethanone and benzaldehyde . The reaction typically employs methanolic potassium hydroxide (KOH) under controlled conditions to yield the (E)-isomer as the predominant product due to thermodynamic stability .
Characterization Structural confirmation relies on spectroscopic techniques (IR, ¹H-NMR, LCMS) and single-crystal X-ray diffraction (SC-XRD). The planar enone moiety (C=O–C=C) and dihedral angles between aromatic rings are critical structural parameters. For example, the dihedral angle between the benzodioxole and phenyl rings in related chalcones ranges from 5–20°, influencing intermolecular interactions .
Applications Chalcones like this compound serve as intermediates in synthesizing bioactive molecules, including cyclohexenones (via Michael addition) and heterocyclic derivatives. Their π-conjugated systems also make them candidates for non-linear optical (NLO) materials .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-14(13-4-2-1-3-5-13)8-6-12-7-9-15-16(10-12)19-11-18-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKADZVINWFQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236323 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-34-8 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
- Enolate Formation : Acetophenone undergoes deprotonation at the α-carbon in the presence of a strong base (e.g., sodium hydroxide), forming an enolate ion.
- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 1,3-benzodioxole-5-carbaldehyde, generating a β-hydroxy ketone intermediate.
- Dehydration : Acidic workup or heating eliminates a water molecule, producing the conjugated enone system.
$$
\text{Acetophenone} + \text{1,3-Benzodioxole-5-carbaldehyde} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}
$$
Standard Procedure
Adapted from the ACS Omega protocol, the synthesis proceeds as follows:
- Reagents :
- 1,3-Benzodioxole-5-carbaldehyde (1.0 equiv)
- Acetophenone (1.2 equiv)
- Sodium hydroxide (20% w/v in H₂O)
- Ethanol (solvent)
Steps :
- Dissolve acetophenone (5 mmol) and 1,3-benzodioxole-5-carbaldehyde (5 mmol) in 20 mL ethanol.
- Add aqueous sodium hydroxide (5 mL) dropwise under stirring.
- Reflux the mixture at 80°C for 6–8 hours.
- Cool to room temperature, pour into ice-water, and filter the precipitate.
- Purify via recrystallization (ethanol) or column chromatography (hexane/ethyl acetate).
Optimization Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes enolate stability and reaction homogeneity |
| Base Concentration | 20% NaOH | Higher concentrations accelerate enolate formation |
| Temperature | 80°C (reflux) | Drives dehydration step |
| Reaction Time | 6–8 hours | Ensures complete conversion |
Alternative Synthetic Approaches
While the Claisen–Schmidt condensation dominates industrial and academic syntheses, alternative methods have been explored for specialized applications:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 15–30 minutes by enhancing molecular collision frequency. A study using 300 W irradiation reported a 78% yield with comparable purity.
Solvent-Free Conditions
Eliminating solvents improves atom economy and reduces waste. Grinding acetophenone and 1,3-benzodioxole-5-carbaldehyde with solid NaOH (1:1:1 molar ratio) at 60°C for 2 hours yields 65–70% product.
Characterization and Analytical Data
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂O₃ | |
| Molecular Weight | 252.27 g/mol | |
| Melting Point | 123°C | |
| Density | 1.255 g/cm³ | |
| Boiling Point | 409.9°C | |
| Solubility | Ethanol, DMSO, chloroform |
Spectroscopic Data
- IR (KBr, cm⁻¹) : 1643 (C=O stretch), 1600 (C=C aromatic), 1485 (C-O-C benzodioxole).
- ¹H NMR (300 MHz, DMSO-d₆) :
- HRMS : m/z [M + H]⁺ calcd. 252.0786, found 252.0790.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models.
Key Findings:
- In human fibroblast cells, the compound decreased reactive oxygen species (ROS) levels significantly.
- It inhibited lipid peroxidation in vitro, suggesting protective effects against cellular damage.
Anti-inflammatory Properties
The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines.
Case Studies:
- In Vivo Study: In a murine model of inflammation, administration resulted in reduced paw edema and inflammatory markers.
- Cell Culture Experiments: Treatment of macrophages led to decreased expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Anticancer Potential
Emerging evidence suggests that this compound possesses anticancer properties across various cancer cell lines.
Research Insights:
- Induced apoptosis in breast cancer cells via caspase pathway activation.
- Inhibited proliferation and migration in colorectal cancer cells by downregulating matrix metalloproteinases (MMPs).
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against several bacterial strains.
Study Data:
It effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at sub-MIC concentrations.
Material Development
Due to its unique chemical properties, this compound is utilized in developing new materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific proteins and pathways involved in cancer cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcones with a benzodioxole moiety exhibit diverse properties depending on substituents on the aryl rings. Below is a comparative analysis:
Substituent Variation on the Aryl Rings
Thienyl-Substituted Derivatives
- Example: (2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one (CAS: N/A) Structure: Replaces phenyl with a brominated thienyl group. Synthesis: Condensation of 1-(3-bromo-2-thienyl)ethanone and 1,3-benzodioxole-5-carbaldehyde . Key Findings:
- Larger C–Br bond angle (127.0°) due to steric repulsion between Br and adjacent H atoms .
- Dihedral angle of 12.6° between thienyl and benzodioxole rings, promoting non-linear optical properties .
- Weak C–H···O hydrogen bonds form (100) sheets in the crystal lattice .
Halogenated Phenyl Derivatives
- Example: (E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one (CAS: N/A) Structure: 3-Bromophenyl substitution at the propenone terminus. Crystallography:
- Monoclinic P2₁/c space group; unit cell parameters: a = 14.237 Å, b = 8.181 Å, c = 11.717 Å .
- Enhanced planarity (enone torsion angle = 2.5°) compared to non-halogenated analogs .
Hydroxyphenyl Derivatives
- Example : (2E)-3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxyphenyl)-2-propen-1-one (CAS: 127089-40-1)
- Structure : Ortho-hydroxyphenyl group introduces intramolecular hydrogen bonding.
- Properties :
- Stabilized enol tautomer due to O–H···O=C interactions .
- Altered solubility profile compared to non-hydroxylated analogs .
Functional Group Modifications
Oxime Ether Derivatives
- Example: 3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oximes Synthesis: Chalcone oximes are etherified with benzyl halides .
Piperidine-Modified Derivatives
Structural and Physicochemical Data Table
Biological Activity
3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one, also known as benzodioxole chalcone , is a synthetic compound with a molecular formula of and a CAS number of 644-34-8 . This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The compound exhibits the following chemical properties:
- Molecular Weight : 252.27 g/mol
- Melting Point : 123 °C
- Density : 1.255 g/cm³
- Boiling Point : 409.9 °C at 760 mmHg
- Flash Point : 193.4 °C
Antioxidant Activity
Research indicates that benzodioxole chalcone exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in various cell lines. The mechanism involves the inhibition of lipid peroxidation and enhancement of endogenous antioxidant enzymes.
| Study | Method | Findings |
|---|---|---|
| Xu et al. (2006) | DPPH assay | Showed effective radical scavenging activity with an IC50 value lower than that of standard antioxidants. |
Anti-inflammatory Effects
Benzodioxole chalcone has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for potential therapeutic applications in inflammatory diseases.
| Study | Method | Findings |
|---|---|---|
| ResearchGate (2018) | Cell culture models | Reduced levels of inflammatory markers in LPS-stimulated macrophages. |
Anticancer Properties
Several studies have investigated the anticancer potential of benzodioxole chalcone across various cancer types, including breast, colon, and prostate cancers. The compound induces apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins.
The biological activity of benzodioxole chalcone can be attributed to its structural features, which facilitate interactions with cellular targets:
- Inhibition of Enzymes : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It affects signaling pathways such as NF-kB and MAPK, which are critical for cell survival and apoptosis.
- Interaction with DNA : Benzodioxole chalcone has been shown to intercalate with DNA, leading to disruption of replication in cancer cells.
Case Studies
One notable case study involved the administration of benzodioxole chalcone in a murine model of breast cancer, where it significantly reduced tumor size compared to control groups. Histological analysis revealed decreased angiogenesis and increased apoptosis within tumor tissues.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via the Claisen-Schmidt condensation between 1,3-benzodioxole-5-carbaldehyde and acetophenone under basic conditions (e.g., NaOH or KOH in ethanol/water). Key variables include stoichiometry, solvent polarity, and reaction temperature. For example, ethanol-water mixtures (3:1 v/v) at 50–60°C yield high purity products. Post-synthesis, recrystallization in ethanol or methanol is recommended to remove unreacted precursors .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular conformation and intermolecular interactions. Monoclinic systems (e.g., space group P2₁/c) are common, with refinement parameters like R < 0.05 ensuring accuracy .
- Spectroscopy : H/C NMR confirms regiochemistry (e.g., trans-alkene protons at δ 7.2–7.8 ppm). IR spectroscopy identifies carbonyl stretches (~1650–1680 cm) and benzodioxole C–O–C vibrations (~940–980 cm) .
Q. How do solvent choice and crystallization conditions affect crystal quality and morphology?
- Answer : Slow evaporation of polar aprotic solvents (e.g., DMF, acetone) at 25–30°C promotes well-defined crystals. Hydrogen-bonding interactions (e.g., C–H···O) stabilize layered packing, as observed in (2E)-3-(1,3-benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one, where π-stacking and halogen interactions enhance lattice stability .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths, space groups) between similar chalcone derivatives be resolved?
- Answer : Discrepancies arise from substituent effects (e.g., bromo vs. phenyl groups) or experimental parameters (e.g., temperature during data collection). Use high-resolution SC-XRD (λ = 0.71073 Å) and refine data with software like SHELXL. Compare thermal ellipsoid plots to assess positional disorder. For example, C–C bond lengths in the propenone moiety vary by ±0.02 Å depending on electron-withdrawing substituents .
Q. What computational methods validate experimental structural data, and how do they align with DFT predictions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict vibrational spectra. Compare computed vs. experimental dihedral angles (e.g., benzodioxole-phenyl dihedral ≈ 10–15°) and electrostatic potential maps to validate resonance effects. Discrepancies >5% may indicate crystal packing forces not modeled in gas-phase DFT .
Q. What strategies address low yields in cross-coupling reactions involving this chalcone?
- Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require dry solvents, inert atmospheres, and optimized ligand systems (e.g., SPhos or XPhos). Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1). For brominated derivatives (e.g., 3-bromophenyl analogs), microwave-assisted synthesis at 120°C for 20 minutes improves yields to >75% .
Q. How does substitution at the phenyl ring influence photophysical properties for materials science applications?
- Answer : Electron-donating groups (e.g., –OCH₃) redshift absorption maxima (λ_max) due to extended conjugation, while electron-withdrawing groups (e.g., –Br) enhance fluorescence quantum yields. UV-Vis studies in DMF show λ_max ≈ 350–380 nm (ε ~ 10⁴ L·mol⁻¹·cm⁻¹). Such derivatives are potential candidates for organic semiconductors or sensors .
Methodological Notes
- Data Validation : Cross-reference SC-XRD data with CCDC entries (e.g., CCDC 1444437) to confirm unit cell parameters .
- Synthetic Reproducibility : Report yields as averages of three independent trials ± standard deviation.
- Advanced Instrumentation : Use synchrotron radiation for high-pressure or low-temperature crystallography to resolve subtle conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
